molecular formula C15H28N2 B043717 1-Dodecylimidazole CAS No. 4303-67-7

1-Dodecylimidazole

Cat. No. B043717
CAS RN: 4303-67-7
M. Wt: 236.4 g/mol
InChI Key: JMTFLSQHQSFNTE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Dodecylimidazole, also known as 1-Dodecyl-1H-imidazole, primarily targets the lysosomes within cells . Lysosomes are cellular organelles that contain enzymes to break down waste materials and cellular debris. This compound is a lysosomotropic detergent, meaning it accumulates in lysosomes due to its acid-dependent properties .

Mode of Action

1-Dodecylimidazole interacts with its target, the lysosomes, by accumulating in them in an acid-dependent manner . This accumulation leads to the disruption of the lysosomal membrane . The disruption of the lysosomal membrane then results in the release of cysteine proteases into the cytoplasm . Cysteine proteases are enzymes that can break down proteins, and their release into the cytoplasm can lead to cell death .

Biochemical Pathways

The primary biochemical pathway affected by 1-Dodecylimidazole is the lysosomal degradation pathway . By disrupting the lysosomal membrane, 1-Dodecylimidazole interferes with the normal functioning of lysosomes, leading to the release of cysteine proteases and subsequent cell death . Additionally, this compound has been shown to inhibit SIRT1 deacetylase and Aurora A kinase, both of which play essential roles in many neoplasms .

Pharmacokinetics

Its cytotoxic activity is known to be ph-dependent, suggesting that its bioavailability and efficacy may be influenced by the acidity of the environment .

Result of Action

The primary result of 1-Dodecylimidazole’s action is cell death . This occurs due to the compound’s disruption of the lysosomal membrane and the subsequent release of cysteine proteases into the cytoplasm . Additionally, 1-Dodecylimidazole has been found to have hypocholesterolaemic activity, meaning it can lower cholesterol levels . It also has broad-spectrum antifungal activity .

Action Environment

The action of 1-Dodecylimidazole is influenced by the acidity of the environment. Its cytotoxic activity is pH-dependent, with greater toxicity observed under acidic conditions . This suggests that the compound may be particularly effective in parts of solid tumors that have a reduced extracellular pH .

properties

IUPAC Name

1-dodecylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-16-15-17/h12,14-15H,2-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTFLSQHQSFNTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063403
Record name 1-Dodecyl-1H-imidazole
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Molecular Weight

236.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Dodecylimidazole

CAS RN

4303-67-7
Record name 1-Dodecylimidazole
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Record name 1-Dodecylimidazole
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Record name 1-Dodecylimidazole
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Record name 1H-Imidazole, 1-dodecyl-
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Record name 1-dodecyl-1H-imidazole
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Record name N-LAURYLIMIDAZOLE
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Synthesis routes and methods I

Procedure details

92.5 parts of dodecylamine and 34 parts of 25% strength aqueous ammonia aredissolved in 100 parts of propanol and are added dropwise, in the course of30 minutes, simultaneously with a mixture of 72.5 parts of 40% strength aqueous glyoxal solution and 37.5 parts of 40% strength aqueous formaldehyde solution, to 200 parts of propanol at 80° C. The mixture is then stirred for a further 20 minutes. Working up by distillation gives 76.5 parts of N-dodecylimidazole (boiling point 152° C./2 mm Hg), corresponding to 64.8% of theory.
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Synthesis routes and methods II

Procedure details

A stirred mixture of 9.96 g. of dodecyl bromide (40 mM), 5.44 g. of imidazole (80 mM), 100 ml. of 0.97N NaOH (97 mM), 100 ml. of PhH, and 336 mg. of Aliquat 336 (1 mM; methyltricaprylylammonium chloride) was refluxed for 23 h. The benzene layer was separated, washed with brine containing a little NaOH, and evaporated. The residue was purified of a little front-running and some origin impurities by quick chromatography on 150 g. of silica gel with 1:1 CH2Cl2 --EtOAc (Rf 0.35), affording 7.48 g. of single-spot material which was distilled at ca. 0.5 Torr (bp 144° C.) to give 6.97 g. of pure product (74%): NMR 7.5 (s, 1H), 7.1 (br s, 1H), 6.95 (br s, 1H), 3.95 (t, J=7 Hz, 2H), 1.85 (m, 2H), 1.3 (s, 18H), 1.0 ppm (m, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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